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Abstract

NCGC00188636, also known as 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid
(DBS), is a novel small molecule identified as a covalent inhibitor of pyruvate kinase (PYK).[1]
Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step of
glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, which generates a
molecule of ATP. Due to its central role in cellular metabolism, particularly in proliferative cells
and certain pathogens, pyruvate kinase is a compelling target for therapeutic intervention. This
technical guide provides a comprehensive overview of NCGC00188636, including its
mechanism of action, quantitative biochemical data, and detailed experimental protocols.

Mechanism of Action

NCGC00188636 functions as an irreversible inhibitor of pyruvate kinase by forming a covalent
bond with a conserved lysine residue within the active site of the enzyme.[1] Specifically, in
Leishmania mexicana pyruvate kinase (LmPYK), this has been identified as Lys335. The
saccharin moiety of NCGC00188636 reacts with the primary amine of the lysine side chain,
leading to the formation of a stable adduct. This covalent modification sterically hinders the
binding of the nucleotide substrates, ADP and ATP, thereby blocking the enzyme's catalytic
activity.[1] The time- and dose-dependent inhibition observed with NCGC00188636 is
characteristic of irreversible inhibitors.
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Signaling Pathway Context: Glycolysis

Pyruvate kinase catalyzes the final, irreversible step in glycolysis, a fundamental metabolic
pathway for energy production. Its activity is tightly regulated by allosteric effectors and post-
translational modifications to meet the cell's energetic and biosynthetic needs.
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Figure 1. Role of Pyruvate Kinase in Glycolysis and Inhibition by NCGC00188636.

Molecular Mechanism of Covalent Inhibition

The proposed mechanism of covalent modification involves the nucleophilic attack of the lysine
amine on the sulfur atom of the saccharin derivative, leading to the displacement of a leaving
group and the formation of a stable covalent bond.
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Figure 2. Two-step mechanism of covalent inhibition of pyruvate kinase by NCGC00188636.

Quantitative Data

The inhibitory potency of NCGC00188636 has been determined against several pyruvate
kinase isoforms. The half-maximal inhibitory concentration (IC50) values are summarized
below. For covalent inhibitors, the ratio of the inactivation rate constant to the dissociation
constant (k_inact/K_i) is a more accurate measure of potency; however, these values have not
been reported in the available literature for NCGC00188636.

Target Enzyme Organism IC50 (M) Reference
Pyruvate Kinase ] ] ]

Leishmania mexicana 2.9 [1]
(LmPYK)
Pyruvate Kinase, i

Homo sapiens 8.0 [1]
Erythrocyte (HsSRPYK)
Pyruvate Kinase,
Embryonic/Tumor Homo sapiens 16.3 [1]

(HsM2PYK)
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Table 1. Inhibitory Activity of NCGC00188636 against Pyruvate Kinase Isoforms.

Experimental Protocols
Synthesis of NCGC00188636

While the primary literature indicates that the detailed synthesis and characterization of
NCGC00188636 are provided in its supplementary data, this information was not publicly
accessible at the time of this guide's compilation.

Expression and Purification of Leishmania mexicana
Pyruvate Kinase (LmPYK)

A detailed protocol for the expression and purification of LmPYK is crucial for in vitro studies.
The following is a general workflow based on established methods.
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Transformation of E. coli with LmPYK expression vector
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Figure 3. Workflow for the expression and purification of LmPYK.
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Pyruvate Kinase Inhibition Assay

The activity of pyruvate kinase and its inhibition by NCGC00188636 can be measured using a
lactate dehydrogenase (LDH)-coupled spectrophotometric assay. In this assay, the pyruvate
produced by PYK is converted to lactate by LDH, a process that is coupled to the oxidation of
NADH to NAD+. The decrease in NADH concentration is monitored by the change in
absorbance at 340 nm.

Reagents:

Assay Buffer: 50 mM Tris-HCI (pH 7.5), 100 mM KCI, 10 mM MgCI2
o Substrates: Phosphoenolpyruvate (PEP), Adenosine diphosphate (ADP)

e Coupling Enzyme and Cofactor: Lactate dehydrogenase (LDH), B-Nicotinamide adenine
dinucleotide (NADH)

e Enzyme: Purified pyruvate kinase
« Inhibitor: NCGC00188636 in DMSO

Protocol Workflow:
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Figure 4. Workflow for the pyruvate kinase inhibition assay.

Crystallography of LmPYK in Complex with
NCGC00188636

The structural basis of the covalent inhibition was elucidated through X-ray crystallography of
the LmPYK-NCGC00188636 complex. While the specific crystallization conditions for the
complex are not detailed in the main body of the primary literature, a general protocol for
LmPYK crystallization has been reported.

General Crystallization Protocol:
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e Protein Preparation: Purified LmPYK is concentrated to a suitable concentration (e.g., 10-15
mg/mL).

o Complex Formation: The concentrated protein is incubated with an excess of
NCGC00188636 to ensure complete covalent modification.

» Crystallization Screening: The protein-inhibitor complex is subjected to sparse matrix
screening using vapor diffusion methods (sitting or hanging drop) to identify initial
crystallization hits.

o Optimization: The initial crystallization conditions are optimized by varying the precipitant
concentration, pH, and temperature to obtain diffraction-quality crystals.

o Data Collection: Crystals are cryo-protected and diffraction data is collected at a synchrotron
source.

Selectivity Profile

The selectivity of a covalent inhibitor is a critical parameter for its development as a therapeutic
agent. While a comprehensive kinase panel screening for NCGC00188636 has not been
published, the primary study notes that the coupling enzyme in the activity assay, rabbit lactate
dehydrogenase, which also possesses an active site lysine, was not inhibited by
NCGCO00188636. This suggests a degree of selectivity for pyruvate kinase.

Conclusion

NCGCO00188636 is a valuable tool compound for studying the biology of pyruvate kinase. Its
covalent mechanism of action provides potent and irreversible inhibition, making it a useful
probe for dissecting the role of pyruvate kinase in various cellular processes. Further studies
are warranted to determine its broader selectivity profile and its potential for therapeutic
development. The detailed experimental approaches outlined in this guide provide a foundation
for researchers to further investigate the properties and applications of this novel pyruvate
kinase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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